(15,16-Dihydroxy-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-Benzyl Estetrol 17-Acetate: is a derivative of estetrol, a naturally occurring estrogenic steroid produced in the fetal liver during pregnancy. This compound is often used in research as a protected form of estetrol . Estetrol itself is considered an indicator of fetal well-being in patients with hypertensive disease during pregnancy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Benzyl Estetrol 17-Acetate involves the protection of the hydroxyl groups of estetrol. The benzyl group is introduced at the 3-position, and the acetate group is introduced at the 17-position. The reaction typically involves the use of benzyl chloride and acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production of 3-O-Benzyl Estetrol 17-Acetate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-O-Benzyl Estetrol 17-Acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes.
Reduction: The compound can be reduced to remove the benzyl and acetate protecting groups.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of estetrol.
Substitution: Formation of various substituted derivatives of estetrol.
Scientific Research Applications
3-O-Benzyl Estetrol 17-Acetate is used extensively in scientific research due to its stability and ease of handling. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of other estrogenic compounds.
Biology: Studied for its estrogenic activity and potential therapeutic applications.
Medicine: Investigated for its potential use in hormone replacement therapy and contraceptive formulations.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 3-O-Benzyl Estetrol 17-Acetate involves its conversion to estetrol in the body. Estetrol exerts its effects by binding to estrogen receptors, specifically estrogen receptor alpha and estrogen receptor beta. This binding leads to the activation of various signaling pathways that regulate gene expression and cellular functions .
Comparison with Similar Compounds
Estetrol: The parent compound, naturally occurring estrogen.
Estradiol: Another naturally occurring estrogen with higher potency.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Uniqueness: 3-O-Benzyl Estetrol 17-Acetate is unique due to its protected form, which allows for easier handling and storage. It also provides a stable precursor for the synthesis of estetrol and other derivatives .
Properties
Molecular Formula |
C27H32O5 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(15,16-dihydroxy-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) acetate |
InChI |
InChI=1S/C27H32O5/c1-16(28)32-26-25(30)24(29)23-22-10-8-18-14-19(31-15-17-6-4-3-5-7-17)9-11-20(18)21(22)12-13-27(23,26)2/h3-7,9,11,14,21-26,29-30H,8,10,12-13,15H2,1-2H3 |
InChI Key |
JPIPMZOEOOUEIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(C(C2C1(CCC3C2CCC4=C3C=CC(=C4)OCC5=CC=CC=C5)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.